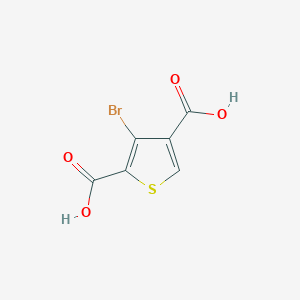

3-Bromothiophen-2,4-dicarboxylic acid

Description

Historical Context and Evolution of Bromothiophene Chemistry

The story of thiophene (B33073) chemistry begins with its discovery in 1883 by Victor Meyer, who isolated it as a contaminant in benzene (B151609) derived from coal tar. acs.org Initially mistaken for benzene due to similar properties, its unique identity was soon confirmed, opening a new chapter in heterocyclic chemistry. acs.org Thiophene's reactivity, particularly its susceptibility to electrophilic substitution, quickly led to the synthesis of a wide array of derivatives.

The introduction of bromine to the thiophene ring was a pivotal development. The bromination of thiophene is highly regioselective; direct bromination tends to occur at the 2-position, and if that is blocked, at the 5-position. nih.gov Synthesizing specific isomers like 3-bromothiophene (B43185) is more complex and often requires multi-step procedures, such as the debromination of 2,3,5-tribromothiophene. wikipedia.org The development of methods to produce various brominated thiophenes was crucial, as the bromine atom serves as a versatile synthetic handle for introducing further functionalities through reactions like Grignard formation and transition-metal-catalyzed cross-coupling. beilstein-journals.orgnih.gov This evolution from simple thiophene to precisely functionalized bromothiophenes laid the synthetic groundwork for creating complex molecules like 3-Bromothiophen-2,4-dicarboxylic acid.

The Thiophene Core as a Central Heterocyclic Motif in Synthetic Design

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. acs.org It is considered a "privileged pharmacophore" in medicinal chemistry and a fundamental building block in materials science. mdpi.com Its structural similarity to benzene allows it to act as a bioisostere, where it can replace a benzene ring in a biologically active molecule, often maintaining or improving its efficacy. acs.org This strategy has been successfully employed in drugs such as the NSAID lornoxicam (B1675139) and the antihistamine loratadine. acs.orgacs.org

Beyond pharmaceuticals, the thiophene core is central to the development of conjugated polymers for organic electronics. nih.gov Polymers containing thiophene units are known for their excellent electronic properties and have been used in organic photovoltaics and thin-film transistors. acs.orgnih.gov The ability to functionalize the thiophene ring allows for fine-tuning of these properties. The incorporation of a thiophene nucleus into larger, polycyclic aromatic systems is also a strategy for creating stable, high-performance materials for electronic applications.

Dicarboxylic Acids as Multifunctional Scaffolds in Modern Chemical Research

Dicarboxylic acids are organic compounds that feature two carboxylic acid (-COOH) functional groups. epa.govacs.org This dual functionality makes them exceptionally versatile building blocks in chemical synthesis. epa.gov They are typically colorless, crystalline solids with higher melting points and water solubility compared to their monocarboxylic counterparts due to their enhanced capacity for hydrogen bonding. jyu.fi

The two carboxyl groups can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, making them key intermediates in the synthesis of more complex molecules. epa.gov A primary application of dicarboxylic acids is in polymer synthesis; for instance, they react with diols to form polyesters and with diamines to form polyamides, such as nylon. epa.govacs.org Furthermore, aromatic and heterocyclic dicarboxylic acids are widely used as "linkers" in the construction of Metal-Organic Frameworks (MOFs), which are crystalline materials with porous structures used for gas storage, separation, and catalysis. acs.orgacs.orgjyu.fi The geometry and rigidity of the dicarboxylic acid linker are critical in determining the final structure and properties of the MOF. acs.orgjyu.fi

Scope and Academic Relevance of this compound Research

While dedicated research focusing exclusively on this compound is limited in published literature, its molecular structure suggests significant academic and practical relevance. The compound combines three key functional motifs—a versatile thiophene ring, two carboxylic acid groups for building larger structures, and a reactive bromine atom for further modification. This combination makes it a highly attractive, albeit challenging, synthetic target.

The academic interest in this molecule can be understood by analogy to other thiophene dicarboxylic acids that have found use in cutting-edge materials science. For example, thiophene-2,5-dicarboxylic acid has been successfully employed as an organic linker to construct Metal-Organic Frameworks (MOFs). acs.orgjyu.firsc.org These thiophene-based MOFs have shown remarkable properties, including enhanced CO2 uptake and selectivity, and have been used for luminescence-based sensing of environmental contaminants. acs.orgacs.orgepa.gov The specific geometry of this compound could lead to the formation of MOFs with novel topologies and functionalities.

Furthermore, thiophene-dicarboxylic acids are valuable monomers for creating high-performance, bio-based polymers. mdpi.comnih.govacs.orgacs.orgmdpi.com Polyesters synthesized from thiophene dicarboxylic acids exhibit excellent thermal stability and gas barrier properties, making them promising for sustainable packaging applications. mdpi.comacs.orgmdpi.com The presence of the bromine atom on the this compound monomer could allow for post-polymerization modification, enabling the creation of functional materials with tailored properties.

The synthesis of this compound presents a notable challenge in regioselectivity. Achieving the 2,3,4-substitution pattern would require precise control over competing reactions. Synthetic routes would likely involve either the selective bromination of a pre-existing thiophene-2,4-dicarboxylic acid scaffold or the dicarboxylation of a 3-bromothiophene precursor. researchgate.netmdpi.com Methods for direct C-H carboxylation of thiophene derivatives are an active area of research and could provide a potential pathway to this molecule. researchgate.netmdpi.com The development of a viable synthetic route to this compound would be a significant achievement in heterocyclic chemistry.

Interactive Data Tables

Table 1: Physicochemical Properties of Related Thiophene Carboxylic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Form |

| 3-Bromothiophene-2-carboxylic acid | 7311-64-0 | C₅H₃BrO₂S | 207.05 | 197-201 | Solid |

| 2-Bromothiophene-3-carboxylic acid | 24287-95-4 | C₅H₃BrO₂S | 207.05 | 178-182 | Solid |

| 5-Bromothiophene-2-carboxylic acid | 7311-63-9 | C₅H₃BrO₂S | 207.05 | 139-142 | Solid |

| 3,4-Dibromothiophene-2-carboxylic acid | 7311-66-2 | C₅H₂Br₂O₂S | 285.94 | N/A | N/A |

Data sourced from commercial supplier catalogs. acs.orgepa.govrsc.orgsigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromothiophene-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO4S/c7-3-2(5(8)9)1-12-4(3)6(10)11/h1H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDPKIVWBXQFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356023 | |

| Record name | 3-bromothiophene-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57233-98-4 | |

| Record name | 3-bromothiophene-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Route Design for 3 Bromothiophen 2,4 Dicarboxylic Acid

Precursor Identification and Starting Material Utilization

The successful synthesis of 3-bromothiophen-2,4-dicarboxylic acid hinges on the judicious selection of precursors and starting materials. The approach involves the use of functionalized thiophene (B33073) derivatives as key intermediates, strategic placement of the bromine atom, and the sequential or concurrent introduction of carboxylic acid groups.

Functionalized Thiophene Derivatives as Synthetic Intermediates

The synthesis often commences with a pre-functionalized thiophene ring to direct the incoming substituents to the desired positions. Thiophene derivatives bearing electron-withdrawing or electron-donating groups can be used to modulate the reactivity and regioselectivity of subsequent reactions. For instance, starting with a 3-substituted thiophene can facilitate functionalization at the 2 and 4-positions. A common strategy involves using a starting material like 3-methylthiophene, which can then undergo a series of reactions to introduce the desired functional groups. nih.govresearchgate.net

Strategic Incorporation of Bromine Atom

The introduction of a bromine atom at the 3-position of the thiophene ring is a critical step that often requires indirect methods due to the high reactivity of the 2- and 5-positions towards electrophilic bromination. chemicalforums.com Direct bromination of thiophene typically yields 2-bromothiophene (B119243) and subsequently 2,5-dibromothiophene. chemicalforums.com Therefore, a common strategy involves the initial synthesis of a thiophene derivative that is already brominated at the desired position or can be selectively brominated. One approach is to start with 2-bromothiophene and induce an isomerization to 3-bromothiophene (B43185), which can be achieved using acidic alumina (B75360) or zeolite catalysts. google.com Another method involves the reduction of tetrabromothiophene (B189479) to yield 3,4-dibromothiophene, which can then be further functionalized. chemicalforums.comrsc.org

Introduction of Carboxylic Acid Functionalities at Positions 2 and 4

The introduction of carboxylic acid groups at the 2 and 4-positions is typically achieved through carboxylation reactions. wikipedia.org This can be accomplished by various methods, including Grignard reactions followed by treatment with carbon dioxide, or palladium-catalyzed carbonylation. nih.govresearchgate.net For instance, a dibrominated thiophene intermediate can be selectively metallated at one of the bromine-bearing carbons, followed by quenching with CO2 to introduce the first carboxylic acid group. Repetition of this process at the other brominated position can then yield the desired dicarboxylic acid. The choice of carboxylation method often depends on the nature of the other substituents present on the thiophene ring and the desired reaction conditions. nih.govresearchgate.net

Advanced Synthetic Transformations and Reaction Sequences

The synthesis of this compound involves a sequence of advanced synthetic transformations. These include electrophilic aromatic substitution for bromination and various carboxylation reactions to install the dicarboxylic acid moieties.

Electrophilic Aromatic Substitution for Bromination (e.g., using Br₂)

While direct bromination of unsubstituted thiophene with molecular bromine (Br₂) preferentially occurs at the α-positions (2 and 5), this method can be employed on suitably substituted thiophenes to achieve the desired regiochemistry. chemicalforums.comresearchgate.net For example, if the 2- and 5-positions are blocked, bromination can be directed to the β-positions (3 and 4). The reaction conditions, such as the solvent and temperature, can significantly influence the selectivity of the bromination reaction. researchgate.net Reagents like N-bromosuccinimide (NBS) are also commonly used for the bromination of thiophenes and can offer improved regioselectivity under specific conditions. researchgate.netresearchgate.nettcichemicals.comnih.gov

The following table summarizes different brominating agents and their typical applications in thiophene chemistry:

| Brominating Agent | Substrate Type | Typical Products | Reference |

| Br₂ | Thiophene | 2-Bromothiophene, 2,5-Dibromothiophene | chemicalforums.com |

| N-Bromosuccinimide (NBS) | Activated Arenes, Thiophenes | Regioselective brominated products | researchgate.netresearchgate.nettcichemicals.com |

| Aqueous HBr/O₂ | Aromatic hydrocarbons, Thiophenes | Brominated aromatic compounds | researchgate.net |

Carboxylation Reactions for Dicarboxylic Acid Formation

The introduction of two carboxylic acid groups onto the thiophene ring is a pivotal step in the synthesis. Several carboxylation methods can be employed, with the choice depending on the specific thiophene precursor.

One of the most common methods is the Grignard reaction . This involves the formation of a thienyl Grignard reagent by reacting a brominated thiophene with magnesium metal. This organometallic intermediate is then reacted with solid carbon dioxide (dry ice) to yield the corresponding carboxylic acid upon acidic workup. nih.govresearchgate.net This method is highly effective for the conversion of bromo-substituted thiophenes to their carboxylic acid derivatives.

Palladium-catalyzed carbonylation offers an alternative route to introduce carboxylic acid functionalities. nih.govresearchgate.net In this process, a brominated thiophene is reacted with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile (e.g., water or an alcohol). This method can be advantageous as it often proceeds under milder conditions than the Grignard reaction. nih.gov

Direct C-H carboxylation of thiophene with CO₂ has also been explored, utilizing a carbonate and carboxylate medium to facilitate the reaction. mdpi.com This method can lead to the formation of both mono- and dicarboxylated products, with the product distribution being dependent on the reaction temperature. mdpi.com

The table below outlines key carboxylation methods for thiophene derivatives:

| Carboxylation Method | Reagents | Intermediate | Product | Reference |

| Grignard Reaction | Mg, CO₂, H₃O⁺ | Thienyl Grignard Reagent | Thiophenecarboxylic acid | nih.govresearchgate.net |

| Palladium-Catalyzed Carbonylation | CO, Pd catalyst, Nucleophile | Acyl-Palladium Complex | Thiophenecarboxylic acid or ester | nih.govresearchgate.net |

| Direct C-H Carboxylation | CO₂, Carbonate/Carboxylate | Thienyl Anion | Thiophenecarboxylate | mdpi.com |

Multi-Step Approaches to Construct the this compound Scaffold

The synthesis of this compound is not typically a single-step process but rather a carefully designed sequence of reactions. Constructing this highly substituted thiophene requires a strategic approach, often starting from a less complex thiophene derivative. libretexts.org A common strategy involves the introduction of the bromine atom and the two carboxylic acid groups in separate, sequential steps.

One logical synthetic route could begin with commercially available 3-bromothiophene. The challenge then lies in introducing two carboxyl groups at the C2 and C4 positions. A plausible approach involves a two-step carboxylation process. This often necessitates the use of organometallic intermediates, where the bromine atom on the starting material can direct metallation or be used in subsequent coupling reactions. youtube.comyoutube.com For instance, initial lithiation at the most acidic position (C2) followed by carboxylation with carbon dioxide would yield 3-bromo-2-thiophenecarboxylic acid. A second, different metallation strategy, potentially involving halogen-metal exchange or directed ortho-metalation, would then be required to introduce the second carboxyl group at the C4 position. beilstein-journals.org

Another multi-step pathway could involve starting with a pre-functionalized thiophene, such as a dibromo- or diiodo-thiophene, and then performing a double carboxylation. For example, starting with 2,4-dibromo-3-methylthiophene, the carboxylic acid groups can be introduced via Grignard metallation followed by carbonation with CO2. beilstein-journals.orgbeilstein-journals.org Subsequent modification of the methyl group would then be necessary. The complexity of these multi-step syntheses highlights the need for careful planning and control over each reaction to achieve the desired substitution pattern. youtube.com

Table 1: Illustrative Multi-Step Synthetic Strategies

| Starting Material | Key Intermediate(s) | Key Reactions |

|---|---|---|

| 3-Bromothiophene | 3-Bromo-2-thienyllithium | Lithiation, Carboxylation |

| 2,4-Dibromothiophene | 2,4-Bis(magnesiobromide)thiophene | Grignard Formation, Carboxylation |

Catalytic Approaches and Mechanistic Considerations in Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of polysubstituted thiophenes is no exception, with palladium-catalyzed reactions and the use of specific organometallic intermediates being central to many synthetic routes.

Palladium-Catalyzed Reactions in Thiophene Functionalization (e.g., Suzuki, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in the functionalization of heterocyclic compounds like thiophene. rsc.orgyoutube.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com In the context of synthesizing the target molecule, a dihalothiophene could be coupled with a boronic ester containing a protected carboxyl group. The catalytic cycle generally proceeds through three main steps: oxidative addition of the palladium(0) catalyst to the thiophene halide, transmetalation with the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgyoutube.com The choice of base, solvent, and ligands is crucial for the reaction's success. youtube.com

The Stille coupling utilizes an organotin reagent (stannane) to couple with an organic halide. wikipedia.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. organic-chemistry.orgthermofisher.com This method could be employed by reacting a brominated thiophene with a stannane (B1208499) bearing a carboxylate equivalent. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgharvard.edu Though effective, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org

While these reactions are typically used for creating bonds to other carbon atoms, modifications such as palladium-catalyzed carbonylation can directly introduce a carbonyl group, which is a precursor to a carboxylic acid. beilstein-journals.orgbeilstein-journals.org This involves reacting the thiophene halide with carbon monoxide in the presence of a palladium catalyst and an alcohol to form an ester.

Organometallic Intermediates (e.g., Lithiation, Grignard, Organozinc, Organomanganese Reagents)

The derivatization of the thiophene ring is often achieved through highly reactive organometallic intermediates. nih.gov

Lithiation : Direct metallation using organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi) is a common method to deprotonate the thiophene ring, creating a nucleophilic site. researchgate.netrsc.org For 3-bromothiophene, lithiation typically occurs at the C2 position. The resulting thienyllithium species can then react with an electrophile, such as dry ice (solid CO2), to form a carboxylic acid after an acidic workup. beilstein-journals.orgresearchgate.net Controlling the reaction temperature, often at -78 °C, is critical to prevent side reactions. researchgate.net

Grignard Reagents : Grignard reagents (RMgX) are formed by reacting an organic halide with magnesium metal. chem-station.com A bromothiophene can be converted into a thienylmagnesium bromide. This Grignard reagent can then undergo carboxylation by reacting with CO2. youtube.comgoogle.comyoutube.com This method is a classic and effective way to synthesize carboxylic acids. researchgate.net However, Grignard reagents are sensitive to air and protic solvents. youtube.comresearchgate.net

Organozinc Reagents : Organozinc compounds are generally less reactive than their lithium or magnesium counterparts, which provides them with higher functional group tolerance. researchgate.net They can be prepared by the direct insertion of zinc into organic halides, a process that can be facilitated by the addition of lithium chloride. organic-chemistry.orgnih.gov These reagents are primarily used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. nih.gov

Organomanganese Reagents : The use of organomanganese reagents in the synthesis of complex molecules is also an area of active research. These reagents can be involved in various transformations, including cross-coupling reactions. rsc.org For example, TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can be used for the metalation of thiophenes prior to nickel-catalyzed polymerization, demonstrating the utility of magnesium-based reagents in conjunction with other transition metals. rsc.org

Optimized Reaction Conditions for Enhanced Purity and Yields

Achieving high purity and yield in the synthesis of this compound requires careful optimization of reaction conditions.

For palladium-catalyzed couplings , key parameters include the choice of catalyst, ligand, base, and solvent. Different palladium sources like Pd(PPh3)4 or Pd2(dba)3 can be used. nih.govcommonorganicchemistry.com The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Sterically hindered and electron-rich phosphine (B1218219) ligands often improve reaction rates and yields. harvard.edursc.org The choice of base (e.g., potassium phosphate (B84403), cesium carbonate) and solvent (e.g., toluene, dioxane, DMF) can significantly influence the outcome of Suzuki and Stille reactions. youtube.comnih.gov

In organometallic reactions , temperature control is paramount. Lithiation reactions are typically performed at very low temperatures (-78 °C to -70 °C) to ensure selectivity and prevent decomposition or unwanted side reactions. researchgate.net For Grignard reactions, the use of coordinating solvents like THF or ether is essential to stabilize the reagent. chem-station.com The purity of reagents and the exclusion of moisture and air are critical for success. youtube.com

Table 2: Factors for Optimization in Synthesis

| Reaction Type | Key Parameters to Optimize | Common Conditions/Reagents |

|---|---|---|

| Palladium-Catalyzed Coupling | Catalyst (Pd source), Ligand, Base, Solvent, Temperature | Pd(PPh3)4, XPhos, K3PO4, Dioxane, 90 °C |

| Lithiation & Carboxylation | Lithiating Agent, Temperature, Solvent, Quenching | n-BuLi or t-BuLi, -78 °C, Dry THF, CO2 (solid) |

Purification and Isolation Techniques in the Synthesis of this compound

The final step in the synthesis is the isolation and purification of the target compound. Given the presence of two carboxylic acid groups, this compound is a polar, acidic compound.

A typical workup procedure following the final carboxylation and hydrolysis step would involve an acid-base extraction. The reaction mixture can be made basic to deprotonate the carboxylic acids, rendering the product water-soluble as a dicarboxylate salt. This allows for the removal of non-acidic organic impurities by extraction with an organic solvent. Subsequently, the aqueous layer is acidified to re-protonate the dicarboxylate, causing the desired dicarboxylic acid to precipitate out of the solution, as it is generally much less soluble in water than its salt form.

The collected solid can then be further purified by recrystallization . This technique involves dissolving the crude product in a minimum amount of a hot solvent in which it has high solubility at high temperature and low solubility at low temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent.

If recrystallization is insufficient, column chromatography can be employed. Due to the high polarity of the dicarboxylic acid, a polar stationary phase like silica (B1680970) gel would be used, with a polar eluent system, often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol), sometimes with a small amount of acetic or formic acid to ensure the carboxylic acid groups remain protonated and move effectively through the column.

Finally, the purity of the isolated this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromothiophene |

| 3-Bromo-2-thiophenecarboxylic acid |

| 2,4-Dibromo-3-methylthiophene |

| 2,4-Dibromothiophene |

| Tetrabromothiophene |

| 3-Bromo-2-thienyllithium |

| 2,4-Bis(magnesiobromide)thiophene |

| Thienyllithium |

| Thienylmagnesium bromide |

| n-Butyllithium (n-BuLi) |

| tert-Butyllithium (t-BuLi) |

| Carbon dioxide (CO2) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) |

| Potassium phosphate (K3PO4) |

| Cesium carbonate (Cs2CO3) |

| Toluene |

| Dioxane |

| Dimethylformamide (DMF) |

| Tetrahydrofuran (THF) |

| Ether |

| Magnesium (Mg) |

| Zinc (Zn) |

| Lithium chloride (LiCl) |

| 2,2,6,6-Tetramethylpiperidylmagnesium chloride lithium chloride (TMPMgCl·LiCl) |

| Ethyl acetate |

| Methanol |

| Acetic acid |

| Formic acid |

| Hexane |

Chemical Transformations and Derivatization of 3 Bromothiophen 2,4 Dicarboxylic Acid

Reactions at the Bromine Moiety

The carbon-bromine bond on the thiophene (B33073) ring is a key site for functionalization. The bromine atom can be replaced or used to form new carbon-carbon or carbon-heteroatom bonds through various substitution and coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) on aryl halides, including bromothiophenes, is typically challenging due to the electron-rich nature of the aromatic ring. wikipedia.org However, the reaction can be facilitated if the ring is substituted with strong electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex. researchgate.net In the case of 3-Bromothiophen-2,4-dicarboxylic acid, the two carboxylic acid groups exert a significant electron-withdrawing effect, potentially rendering the C-Br bond susceptible to attack by potent nucleophiles.

Reactions with strong nucleophiles like alkoxides, thiolates, or amines could theoretically lead to the displacement of the bromide ion. researchgate.netresearchgate.net However, these reactions often require harsh conditions and may compete with reactions at the carboxylic acid sites, especially if basic nucleophiles are used. Consequently, cross-coupling reactions are generally more common and efficient for modifying this position.

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds, and they are highly effective for the functionalization of bromothiophenes. nih.gov To prevent interference from the acidic protons of the carboxylic acid groups, this compound is typically first converted to its corresponding dialkyl ester derivative before undergoing these reactions. The ester groups are compatible with the conditions of most cross-coupling protocols.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromothiophene derivative with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups. google.comnih.gov

Stille Coupling: The Stille reaction couples the bromothiophene with an organotin compound (organostannane). wikipedia.org This method is highly versatile and tolerates many functional groups, but a significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.orgorganic-chemistry.org

Heck Coupling: The Heck reaction forms a new carbon-carbon bond by coupling the bromothiophene with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted vinylthiophenes. nih.govnih.gov

The table below summarizes typical conditions for these cross-coupling reactions as applied to bromothiophene derivatives.

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Typical Yield |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, K₃PO₄ | Dioxane/Water, Toluene | Good to Excellent |

| Stille | Aryl/Heteroaryl Stannane (B1208499) | Pd(PPh₃)₄, Pd₂(dba)₃ | (Not always required) | Toluene, DMF | Good |

| Heck | Alkene | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Moderate to Good |

This is an interactive data table. Users can sort and filter the information based on the column headers.

The bromine atom of a bromothiophene can be converted into a more reactive organometallic functional group, which can then react with a variety of electrophiles to introduce new substituents. This two-step process significantly broadens the synthetic utility of the starting material.

A critical prerequisite for this transformation is the protection of the acidic carboxylic acid groups. Grignard and organolithium reagents are extremely strong bases and would be immediately quenched by the acidic protons of the carboxylic acids. masterorganicchemistry.comlibretexts.org Therefore, this compound must first be converted to a dialkyl ester.

Formation of Grignard Reagents: The resulting dialkyl 3-bromothiophene-2,4-dicarboxylate can react with magnesium metal in an ether solvent like THF or diethyl ether to form a Grignard reagent (thienylmagnesium bromide). google.comwikipedia.org This organomagnesium compound is a powerful nucleophile that can react with aldehydes, ketones, esters, carbon dioxide, and epoxides. masterorganicchemistry.comudel.eduyoutube.com

Formation of Organolithium Reagents: Alternatively, halogen-metal exchange can be achieved by treating the bromothiophene ester with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78 °C). researchgate.netresearchgate.net Using two equivalents of t-butyllithium is often preferred for clean and complete lithium-halogen exchange. researchgate.net The resulting thienyllithium species is a highly reactive nucleophile and can be used in reactions similar to Grignard reagents. mallakchemicals.comchempedia.info

Reactivity of the Carboxylic Acid Groups

The two carboxylic acid groups at the 2- and 4-positions are the primary sites for reactions such as esterification and amidation. These transformations are fundamental for creating derivatives with altered solubility, polarity, and biological activity, as well as for protecting the acidic protons during subsequent reactions at the bromine moiety.

Esterification is the conversion of carboxylic acids into esters. For this compound, this typically involves reaction with an alcohol to form the corresponding dialkyl ester. This is often the first step in a synthetic sequence to allow for further reactions at the bromine position.

Fischer-Speier Esterification: This is a classic method involving the reaction of the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). commonorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the ester product.

DCC/DMAP Mediated Esterification: For substrates that are sensitive to strong acidic conditions, milder methods are available. commonorganicchemistry.com One of the most common is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). nih.govorgsyn.orgorganic-chemistry.org This method is highly efficient and proceeds under neutral conditions at room temperature. organic-chemistry.org

The table below outlines common conditions for the synthesis of dialkyl esters from dicarboxylic acids.

| Method | Reagents | Catalyst/Activator | Solvent | Conditions |

| Fischer-Speier | Alcohol (large excess) | H₂SO₄, TsOH | Alcohol (as solvent) | Reflux |

| Steglich | Alcohol | DCC, DMAP | Dichloromethane (DCM), THF | 0 °C to Room Temp |

This is an interactive data table. Users can sort and filter the information based on the column headers.

The carboxylic acid groups can be readily converted to amide functionalities by reaction with primary or secondary amines. This transformation is crucial in medicinal chemistry for synthesizing compounds with potential biological activity. The direct reaction between a carboxylic acid and an amine requires very high temperatures, so coupling agents are almost always used to facilitate the reaction under milder conditions.

The formation of a diamide from this compound involves reacting it with at least two equivalents of an amine in the presence of a suitable coupling reagent. A wide variety of such reagents have been developed, many of which are used in peptide synthesis. Common examples include carbodiimides like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions. Other modern coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate).

Conversion to Acid Halides (e.g., Acid Chlorides) and Anhydrides

The conversion of carboxylic acids to more reactive derivatives such as acid halides and anhydrides is a fundamental strategy in organic synthesis. For this compound, these transformations unlock pathways to a variety of esters, amides, and other functionalized molecules.

Acid Chlorides: The transformation of this compound to its corresponding diacid chloride, 3-bromothiophene-2,4-dicarbonyl dichloride, can be readily achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose, often with the reaction performed neat or in an inert solvent at reflux. researchgate.netcommonorganicchemistry.com The primary advantages of using SOCl₂ are the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the reaction to completion and simplifying purification. researchgate.netchemguide.co.uklibretexts.org

Alternative reagents include oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), and phosphorus halides like phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃). researchgate.netchemguide.co.uk The reaction with PCl₅ produces the acid chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride. chemguide.co.uklibretexts.org

Anhydrides: Given its 1,2-dicarboxylic acid substitution pattern, this compound can undergo intramolecular dehydration to form a cyclic anhydride. This is typically accomplished by heating the dicarboxylic acid with a strong dehydrating agent, such as acetic anhydride or acetyl chloride. prepchem.com The resulting product, 3-bromothieno[2,3-c]furan-4,6-dione, serves as a reactive intermediate for further derivatization. Symmetrical anhydrides can also be synthesized from carboxylic acids using triphenylphosphine oxide and oxalyl chloride under mild conditions. nih.gov

| Transformation | Product | Typical Reagents | General Conditions |

|---|---|---|---|

| Conversion to Diacid Chloride | 3-Bromothiophene-2,4-dicarbonyl dichloride | Thionyl chloride (SOCl₂) | Neat or in inert solvent, reflux |

| Oxalyl chloride ((COCl)₂), cat. DMF | Inert solvent (e.g., DCM), room temperature | ||

| Phosphorus pentachloride (PCl₅) | Inert solvent, cold to room temperature | ||

| Conversion to Cyclic Anhydride | 3-Bromothieno[2,3-c]furan-4,6-dione | Acetic anhydride ((Ac)₂O) | Heating/reflux |

Decarboxylation Processes

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, can be induced in aromatic and heteroaromatic carboxylic acids, typically through thermal methods or in the presence of catalysts. organic-chemistry.org The process is influenced by the stability of the resulting carbanion intermediate and the presence of activating or deactivating groups on the ring. For this compound, decarboxylation can potentially occur in a stepwise manner, allowing for the selective removal of one or both carboxyl groups.

Under controlled heating, selective mono-decarboxylation may be possible. The relative ease of removal of the carboxyl group at the C2 versus the C4 position would depend on the specific reaction conditions and the electronic effects of the bromine atom and the remaining carboxyl group. Complete decarboxylation to yield 3-bromothiophene (B43185) is also feasible under more forcing conditions. The decarboxylation of aromatic acids can be catalyzed by reagents such as silver carbonate (Ag₂CO₃) in the presence of acetic acid. organic-chemistry.org Studies on various benzoic acid derivatives have shown that decarboxylation rates are significantly enhanced by the presence of activating hydroxyl groups in the ortho or para positions, while unactivated acids require higher temperatures. nist.gov

| Process | Potential Product(s) | General Conditions |

|---|---|---|

| Selective Mono-decarboxylation | 4-Bromo-3-thiophenecarboxylic acid or 3-Bromo-2-thiophenecarboxylic acid | Controlled thermal conditions; catalytic methods |

| Complete Decarboxylation | 3-Bromothiophene | High temperature; harsh reaction conditions |

Formation of Heterocyclic Rings through Cyclocondensation Reactions

The two adjacent carboxylic acid functionalities of this compound provide ideal handles for constructing fused heterocyclic rings through cyclocondensation reactions. By converting the carboxylic acids into other functional groups (e.g., esters, amides, hydrazides), a variety of bicyclic and polycyclic systems can be accessed.

Thienopyranones: The synthesis of thieno[2,3-c]pyranones has been achieved from derivatives of 3-aminothiophene-2-carboxylic acid. mdpi.com A similar strategy could be envisioned starting from this compound. For instance, selective reduction of one carboxyl group to a hydroxymethyl group, followed by esterification of the second carboxyl group and subsequent acid-catalyzed intramolecular cyclization, could yield a thienopyranone scaffold.

Thienopyridinones: The construction of a fused pyridinone ring is a common strategy in medicinal chemistry. Starting from this compound, conversion to the corresponding diester followed by reaction with ammonia or primary amines could lead to the formation of a diamide. Alternatively, reaction with hydrazine could form a dihydrazide. These intermediates, upon treatment with appropriate reagents, could undergo cyclization to form thieno[2,3-d]pyridinone or related heterocyclic systems. Syntheses of various thieno[3,2-b]pyridinones and pyrido[3',2':4,5]thieno[2,3-b] systems from functionalized thiophene precursors have been reported, demonstrating the feasibility of this approach. nih.govnih.gov

Furoxan Derivatives: Furoxans (1,2,5-oxadiazole 2-oxides) are potent nitric oxide (NO) donors and possess a range of biological activities. researchgate.netresearchgate.net Their synthesis typically involves the cyclization of dinitro compounds or the oxidation of α-dioximes. A synthetic route from this compound to a fused furoxan would be a multi-step process. It would likely require the conversion of the carboxylic acid groups into functionalities that can be transformed into vicinal nitro groups or an α-dioxime, followed by the appropriate cyclization reaction.

Modification of the Thiophene Ring System

Ring Annulation Strategies

Ring annulation involves the construction of a new ring fused to an existing ring system. For this compound, the existing functional groups can be leveraged to direct the formation of fused carbocyclic or heterocyclic rings.

One classical approach is the Friedel-Crafts acylation. The diacid chloride derivative of this compound could undergo an intramolecular Friedel-Crafts reaction if tethered to a suitable aromatic group, or it could be used in an intermolecular reaction with an aromatic substrate, which upon subsequent cyclization could lead to a fused system. Another powerful method is the Robinson annulation, which constructs a six-membered ring by combining a Michael addition with an aldol condensation. wikipedia.orgmasterorganicchemistry.com This would require converting the starting material into a suitable ketone precursor.

Regioselective Functionalization of the Thiophene Core

Further functionalization of the thiophene ring of this compound is directed by the existing substituents. The electron-withdrawing nature of the two carboxylic acid groups deactivates the thiophene ring towards electrophilic substitution and directs incoming electrophiles to the C5 position, the only available site.

Conversely, the bromine atom at the C3 position is a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) or metal-halogen exchange. Treatment with a strong base like n-butyllithium at low temperatures would likely induce a lithium-bromine exchange, generating a nucleophilic organolithium species at the C3 position. mdpi.com This intermediate can then be trapped with a wide range of electrophiles to introduce new substituents regioselectively. This chemo- and regioselective approach allows for the synthesis of highly functionalized, tetra-substituted thiophenes. mdpi.commdpi.com Palladium-catalyzed oxidative coupling reactions have also been shown to proceed with high regioselectivity on substituted thiophenes, providing another avenue for C-C bond formation. nih.gov

| Reaction Type | Position | Typical Reagents/Conditions | Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution | C5 | e.g., Br₂, FeBr₃ | Substitution at the only available position |

| Metal-Halogen Exchange | C3 | n-BuLi, low temp; then E⁺ | Replacement of Br with an electrophile (E) |

| Suzuki Cross-Coupling | C3 | Ar-B(OH)₂, Pd catalyst, base | Formation of a C3-Aryl bond |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a complex product that incorporates substantial portions of all starting materials. nih.govmdpi.com The carboxylic acid functionality is a key component in several named MCRs, such as the Ugi and Passerini reactions.

This compound can serve as the acid component in these transformations. For example, in the Ugi four-component reaction, an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form an α-acylamino amide. The use of a dicarboxylic acid like this compound introduces interesting possibilities. Depending on the stoichiometry, the reaction could occur at one or both of the carboxylic acid sites. A reaction at both sites would lead to the formation of novel, symmetrical bis-Ugi adducts, potentially useful as ligands or building blocks for larger supramolecular structures. Similarly, in the three-component Petasis (borono-Mannich) reaction, the dicarboxylic acid could react with an amine and a vinyl- or aryl-boronic acid to generate functionalized amino acids. nih.gov

Advanced Spectroscopic Characterization and Crystallographic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the deduction of the molecular framework.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of thiophene (B33073) derivatives provides valuable information about the substitution pattern on the thiophene ring. For instance, in a related compound, 5-bromothiophene-3-carboxylic acid, the aromatic protons appear as singlets at 8.28 ppm and 7.50 ppm in DMSO-d6. rsc.org Similarly, for 2-bromothiophene-3-carboxylic acid, the aromatic protons are observed as doublets at 7.67 ppm and 7.36 ppm in the same solvent. rsc.org The chemical shifts and coupling patterns of the thiophene ring protons are highly dependent on the position and nature of the substituents.

A study on 2-butyloctyl-5-bromothiophene-3-carboxylate reported the thiophene proton signals as doublets at 7.97 ppm and 7.45 ppm (J = 1.6 Hz) in CDCl3. rsc.org Another example, 5-bromothiophene-3-carboxylic acid, showed a doublet at 8.11 ppm (J = 1.6 Hz) and another at 7.51 ppm (J = 1.6 Hz) in CDCl3. rsc.org These distinct chemical shifts and small coupling constants are characteristic of protons on a substituted thiophene ring.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of a molecule. In the case of 5-bromothiophene-3-carboxylic acid, the carbon signals in DMSO-d6 were observed at 162.0, 131.0, 128.3, 125.6, and 108.6 ppm. rsc.org For the isomeric 2-bromothiophene-3-carboxylic acid, the signals appeared at 163.2, 132.5, 130.7, 128.2, and 119.0 ppm. rsc.org The chemical shifts are influenced by the electronic effects of the bromine and carboxylic acid substituents on the thiophene ring. The carbon atom attached to the bromine typically appears at a lower field (higher ppm value) due to the deshielding effect of the halogen.

Two-Dimensional NMR Techniques for Structural Connectivity

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. In carboxylic acids, the most characteristic absorption is the strong, broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid group gives rise to an intense band, usually between 1760 and 1690 cm⁻¹. For aromatic compounds, C-H stretching vibrations are observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, often between 600 and 500 cm⁻¹.

For example, the FT-IR spectrum of 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1-one was used to confirm the structure of the synthesized molecule. rasayanjournal.co.in In another study, the FT-IR spectrum of poly(2-methylbut-2-enyl thiophene-3-carboxylate) showed a characteristic carbonyl C=O stretching band at 1716 cm⁻¹. researchgate.net The disappearance of the acetylenic C-H and C≡C stretching vibrations confirmed the polymerization. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C and C-S stretching vibrations of the thiophene ring are typically strong in the Raman spectrum. The C-Br stretch would also be observable.

For instance, a study on 3-(4-bromophenyl)-1-(thiophene-2-yl) prop-2-en-1 one utilized FT-Raman spectroscopy in the 3500-50 cm⁻¹ range for characterization. rasayanjournal.co.in In the analysis of 2-thiophene carboxylic acid, FT-Raman spectroscopy was employed to identify C-C stretching vibrations at 1530, 1413, and 1354 cm⁻¹ and a C-S stretching vibration at 637 cm⁻¹. iosrjournals.org Raman spectroscopy is also extensively used in pharmaceutical analysis for tasks like quality control and active pharmaceutical ingredient (API) development. nih.gov

Potential Energy Distribution (PED) Analysis for Band Assignment

Potential Energy Distribution (PED) analysis is a crucial computational method used to provide a detailed assignment of vibrational bands in infrared (IR) and Raman spectra. By calculating the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to a specific normal mode of vibration, PED analysis offers a precise description of the molecular motions. This technique is often employed in conjunction with Density Functional Theory (DFT) calculations, which predict the vibrational frequencies of a molecule. Software such as VEDA (Vibrational Energy Distribution Analysis) is commonly used to perform these calculations.

For a molecule like 3-Bromothiophen-2,4-dicarboxylic acid, a PED analysis would be instrumental in assigning the complex vibrational modes arising from the thiophene ring, the two carboxylic acid groups, and the carbon-bromine bond. The analysis helps to resolve ambiguities that arise from the coupling of different vibrational modes, which is common in polyatomic molecules.

Table 1: Representative Potential Energy Distribution (PED) for Vibrational Modes of a Thiophene Derivative

| Wavenumber (cm⁻¹) (Scaled) | Assignment | Potential Energy Distribution (PED) (%) |

| 3088 | ν(C-H) | 98 |

| 1725 | ν(C=O) | 85 |

| 1526 | ν(C-C) | 58 (ring) |

| 1410 | ν(C-C) | 45 (ring) |

| 1356 | ν(C-C) | 36 (ring) |

| 1280 | δ(O-H) | 42 |

| 840 | γ(C-H) | 88 |

| 680 | ν(C-S) | 55 |

Note: This table presents representative data for a thiophene carboxylic acid derivative to illustrate the type of information obtained from a PED analysis. The values are not specific to this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure.

The electronic transitions observed in the UV-Vis spectrum of this compound would primarily be of two types: π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and are associated with the conjugated π system of the thiophene ring. The presence of the bromine atom and the carboxylic acid groups as substituents on the thiophene ring can influence the energy of these transitions.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the carboxylic acid groups, to a π* antibonding orbital. These transitions are generally of lower energy compared to π → π* transitions.

The analysis of these transitions provides insights into the molecule's electronic structure, including the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The UV-Vis spectrum of a compound is characterized by its absorption maxima (λmax), which are the wavelengths at which the absorbance is highest. The position and intensity of these maxima can be affected by the solvent in which the compound is dissolved, a phenomenon known as solvatochromism. The UV cutoff wavelength of a solvent is the wavelength below which the solvent itself absorbs significantly, and it is an important consideration when choosing a solvent for UV-Vis analysis.

Table 2: Representative Absorption Maxima (λmax) of a Bromothiophene-Containing Dye in Various Solvents

| Solvent | Dielectric Constant | λmax (nm) |

| Cyclohexane | 2.02 | 569 |

| Toluene | 2.38 | 570 |

| Diethyl Ether | 4.34 | 563 |

| Dichloromethane | 8.93 | - |

| Acetonitrile | 37.5 | 558 |

| Propylene Carbonate | 64.9 | 558 |

Note: This table shows data for 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione and is intended to be representative of the solvatochromic effects that could be observed for a bromothiophene derivative. The data is not for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In a mass spectrometer, a molecule is ionized and then breaks apart into smaller, charged fragments. The mass-to-charge ratio (m/z) of the molecular ion and the fragment ions are detected, producing a mass spectrum.

For this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation of dicarboxylic acids often proceeds through characteristic pathways, such as the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), or a molecule of water (H₂O) or carbon dioxide (CO₂). The presence of the bromine atom would also lead to characteristic isotopic patterns in the mass spectrum.

Table 3: Representative Fragmentation Pathways for a Dicarboxylic Acid in Mass Spectrometry

| Ion | Fragmentation Pathway |

| [M - H]⁻ | Loss of a proton |

| [M - H - H₂O]⁻ | Loss of a proton and a water molecule |

| [M - H - CO₂]⁻ | Loss of a proton and a carbon dioxide molecule |

| [M - H - 2CO₂]⁻ | Loss of a proton and two carbon dioxide molecules |

Note: This table illustrates common fragmentation pathways observed for dicarboxylic acids and is not based on experimental data for this compound.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise location of each atom in the crystal lattice.

From the X-ray diffraction data, a detailed model of the molecule's structure can be built, providing precise measurements of bond lengths, bond angles, and torsion angles. This information is fundamental for understanding the molecule's conformation and steric interactions in the solid state. For this compound, this analysis would reveal the planarity of the thiophene ring, the orientation of the carboxylic acid groups, and the intramolecular interactions, such as hydrogen bonding, that may occur.

Table 4: Representative Bond Lengths and Bond Angles for a Thiophene Carboxylic Acid Derivative

| Parameter | Bond | Value |

| Bond Lengths (Å) | C=O | 1.21 |

| C-O | 1.35 | |

| C-C (ring) | 1.38 - 1.44 | |

| C-S (ring) | 1.71 - 1.73 | |

| Bond Angles (°) | O=C-O | 122 |

| C-C-S (ring) | 111 - 112 | |

| C-S-C (ring) | 92 |

Note: This table provides representative bond lengths and angles for a thiophene carboxylic acid derivative to illustrate the type of structural data obtained from single-crystal X-ray diffraction. The values are not specific to this compound.

Analysis of Crystal Packing and Supramolecular Motifs

The crystal packing of thiophene-based carboxylic acids is often dominated by strong hydrogen bonding interactions involving the carboxylic acid groups. In the case of this compound, it is anticipated that the molecules would form robust supramolecular synthons through O-H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules. These interactions typically lead to the formation of one-dimensional chains or two-dimensional sheets.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of close intermolecular contact can be identified. For a molecule like this compound, the Hirshfeld surface would be expected to reveal distinct red spots on the dnorm map, indicating hydrogen bonds (O-H···O) and potential halogen bonds (C-Br···O/S) as the primary drivers of the crystal packing.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of the different types of intermolecular contacts. For analogous brominated thiophene compounds, H···H contacts typically account for the largest portion of the surface, reflecting the abundance of hydrogen atoms on the molecular periphery. a2bchem.comsigmaaldrich.cn O···H/H···O contacts, corresponding to hydrogen bonds, are also expected to be a major contributor. a2bchem.comsigmaaldrich.cn The presence of the bromine atom would be evidenced by Br···H/H···Br and potentially Br···O/O···Br or Br···S/S···Br contacts. sigmaaldrich.cn The relative percentages of these interactions provide a quantitative fingerprint of the crystal packing.

Table 1: Expected Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound, based on analogous compounds.

The shape-index and curvedness plots, also derived from Hirshfeld surface analysis, would provide further insights into the nature of the packing, highlighting flat regions indicative of π-π stacking interactions between thiophene rings, if present. The combination of these analytical techniques allows for a detailed and quantitative understanding of the supramolecular chemistry of this compound, even in the absence of a definitive crystal structure.

Computational Chemistry and Theoretical Modelling of 3 Bromothiophen 2,4 Dicarboxylic Acid

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular behavior governed by the laws of quantum mechanics. These methods are used to determine the optimized geometry, electronic structure, and various spectroscopic properties of molecules.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. e3s-conferences.org Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. A key component of DFT is the exchange-correlation functional, which approximates the complex many-body electron interactions.

The B3LYP hybrid functional is one of the most widely used functionals for organic molecules. mdpi.com It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional, incorporating a degree of exact Hartree-Fock exchange. mdpi.com This approach has proven effective for calculating the geometric and electronic properties of various thiophene-based systems. nih.gov

The accuracy of DFT calculations is also heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule like 3-Bromothiophen-2,4-dicarboxylic acid, which contains second- and third-row elements and heteroatoms with lone pairs, a flexible basis set is crucial.

Pople-style basis sets , such as 6-311G, are commonly employed. The "6-311" indicates a triple-split valence basis set, providing more flexibility for valence electrons, which are most involved in chemical bonding.

Polarization functions , denoted by (d,p) or **, are added to allow orbitals to change shape, which is essential for describing chemical bonds accurately. For instance, 'd' functions are added to heavy atoms and 'p' functions to hydrogen atoms.

Diffuse functions , indicated by + or ++, are added to provide a better description of the electron density far from the nucleus. This is particularly important for anions, excited states, and systems with lone pairs, such as the oxygen and sulfur atoms in this compound. The 6-311++G(d,p) basis set, for example, includes diffuse functions on both heavy atoms and hydrogens. researchgate.net

In computational studies of related thiophene (B33073) derivatives, the B3LYP functional paired with basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) have been successfully used to predict geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netresearchgate.net Therefore, for a detailed analysis of this compound, a combination like B3LYP/6-311++G(d,p) would be a suitable level of theory to achieve reliable results.

Before any properties can be accurately predicted, the molecule's most stable three-dimensional structure must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. nih.gov The stability of an optimized geometry is confirmed by performing a frequency calculation; a true minimum will have no imaginary frequencies. nih.gov

For this compound, geometry optimization would reveal key structural parameters such as:

Bond lengths: The distances between atoms (e.g., C-S, C-Br, C=C, C-C, C=O, O-H). For example, in a related bromothiophene derivative, the C-Br bond length was calculated to be 1.907 Å, matching the experimental value exactly. nih.gov

Bond angles: The angles formed by three connected atoms (e.g., C-S-C, C-C-Br, O=C-O).

Conformational analysis is crucial for molecules with rotatable bonds, such as the C-C bonds connecting the carboxylic acid groups to the thiophene ring in the target molecule. The rotation around these bonds can lead to different conformers with varying energies. A potential energy surface scan can be performed by systematically rotating a specific dihedral angle and calculating the energy at each step to identify the most stable conformer (the global minimum) and other local minima. wuxibiology.com This analysis is vital as the molecular conformation can significantly influence its chemical and physical properties.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C-S | 1.72 - 1.75 | Thiophene Ring C-S Bond Length |

| C=C | 1.37 - 1.39 | Thiophene Ring C=C Double Bond Length |

| C-C (ring) | 1.41 - 1.43 | Thiophene Ring C-C Single Bond Length |

| C-COOH | 1.48 - 1.50 | Bond connecting Carboxyl group to Ring |

| C=O | 1.20 - 1.22 | Carbonyl Double Bond Length |

| C-O | 1.35 - 1.37 | Carboxyl C-O Single Bond Length |

| ∠C-S-C | 92 - 93 | Thiophene Ring Internal Angle |

| ∠S-C-C | 111 - 112 | Thiophene Ring Internal Angle |

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure, reactivity, and stability can be extracted. Various descriptors derived from the quantum chemical calculations serve as powerful tools for this purpose.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. researchgate.net It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the lowest energy orbital without electrons, acts as an electron acceptor.

E(HOMO): The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

E(LUMO): The energy of the LUMO is related to the electron affinity and the ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E(LUMO) - E(HOMO)) is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov In studies of various thiophene derivatives, HOMO-LUMO gaps typically range from 3.6 to 5.1 eV, depending on the substituents. nih.gov

For this compound, the electron-withdrawing nature of the bromine atom and the two carboxylic acid groups would be expected to lower the energies of both the HOMO and LUMO, and significantly influence the energy gap. The distribution of the HOMO and LUMO across the molecule would indicate the most likely regions for nucleophilic and electrophilic attack, respectively.

| Compound Type | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Bromothiophene-chalcone derivative | -6.37 | -2.71 | 3.66 |

| Bromothiophene-imine derivative | -5.82 | -2.07 | 3.75 |

| Thienopyrazine-based dye | -4.98 | -3.13 | 1.85 |

| Aryl-substituted bromothiophene | -6.10 | -1.95 | 4.15 |

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of the bonding and electronic structure within a molecule. urfu.ru It transforms the complex molecular orbitals into a localized basis of atomic orbitals and bonds, which aligns more closely with Lewis structures. This analysis is particularly useful for quantifying intramolecular interactions, charge transfer, and hyperconjugation. researchgate.net

The key output of an NBO analysis is the second-order perturbation energy, E(2), which measures the stabilization energy from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net Larger E(2) values indicate stronger interactions.

For this compound, NBO analysis would identify key stabilizing interactions, such as:

Delocalization of π-electrons within the thiophene ring (π -> π* interactions).

Interactions between the lone pairs on the sulfur and oxygen atoms and the antibonding orbitals of adjacent bonds (n -> σ* or n -> π* interactions).

Hyperconjugative effects from the C-Br and C-C bonds into the ring's antibonding orbitals.

The Molecular Electrostatic Potential (MEP) is a real space property that maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net

The MEP map is color-coded to represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and are typically found around electronegative atoms like oxygen. wuxibiology.com

Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack and are often located around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show highly negative potential (red) around the carbonyl oxygen atoms of the carboxylic acid groups, identifying them as the primary sites for electrophilic interaction and hydrogen bonding. wuxibiology.com Positive potential (blue) would likely be concentrated on the acidic protons of the hydroxyl groups, highlighting their role as proton donors. The regions around the thiophene ring and the bromine atom would show intermediate potentials, influenced by the interplay of the ring's aromaticity and the electronegativity of the substituents.

Global Reactivity Descriptors (Hardness, Softness, Electronegativity, Electrophilicity Index)

Global reactivity descriptors derived from DFT calculations are crucial for understanding the chemical stability and reactivity of a molecule. researchgate.netdergipark.org.tr These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of a molecule's ability to donate or accept electrons. mdpi.com

Electronegativity (χ) : This descriptor measures the tendency of a molecule to attract electrons. dergipark.org.tr It is calculated as the negative of the chemical potential (μ). dergipark.org.tr

Chemical Hardness (η) : Hardness quantifies the molecule's resistance to changes in its electron distribution. dergipark.org.trnih.gov A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating high stability and low reactivity. researchgate.net Conversely, a "soft" molecule has a small energy gap and is more reactive. researchgate.net

Chemical Softness (S) : Softness is the reciprocal of hardness and indicates the molecule's polarizability and reactivity. dergipark.org.tr Thiol-bonded groups, for example, are considered soft and more reactive. dergipark.org.tr

Electrophilicity Index (ω) : Introduced by Parr et al., this index measures the stabilization in energy when a system acquires additional electronic charge from its environment. nih.govresearchgate.netnih.gov It quantifies the electrophilic power of a molecule, with high values indicating a good electrophile. dergipark.org.trmdpi.comresearchgate.net

These parameters are determined using the energies of the frontier molecular orbitals (HOMO and LUMO) through the following relationships, in accordance with Koopmans' theorem: researchgate.netdergipark.org.tr

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = μ² / (2η) = (-(I+A)/2)² / (I-A)

The calculation of these descriptors for this compound would allow for a quantitative assessment of its reactivity profile, predicting how it might interact with other chemical species.

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |

| Electronegativity | χ | (I+A)/2 | The power of a molecule to attract electrons. |

| Chemical Hardness | η | (I-A)/2 | Resistance to change in electron configuration. |

| Chemical Softness | S | 1/η | A measure of the molecule's polarizability. |

Simulated Spectroscopic Data and Experimental Correlation

Theoretical simulations of spectra are invaluable tools in chemical analysis. By calculating spectra computationally and comparing them with experimental results, researchers can confirm molecular structures, assign vibrational modes, and understand electronic transitions.

Theoretical Vibrational Spectra (IR, Raman)

Vibrational spectroscopy is a key technique for identifying functional groups within a molecule. Theoretical calculations using DFT methods can predict the infrared (IR) and Raman vibrational frequencies of this compound. researchgate.netscispace.com The process involves optimizing the molecule's geometry to an energy minimum and then calculating the harmonic vibrational frequencies. scispace.com

These calculated frequencies often have a systematic error compared to experimental results obtained from solid-phase FT-IR or FT-Raman spectroscopy. asianpubs.org Therefore, they are typically multiplied by a scaling factor to improve the agreement with experimental data. scispace.com The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. scispace.com For carboxylic acid derivatives, characteristic peaks include O-H stretching, C=O stretching, and C-O stretching vibrations. scispace.com

Theoretical UV-Vis Absorption Spectra (TD-DFT)

The electronic transitions of a molecule can be investigated using UV-Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for simulating the UV-Vis absorption spectra of molecules like this compound. nih.gov This analysis provides information on the absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions, typically from the HOMO to the LUMO or other nearby orbitals. scielo.org.za

The theoretical spectrum helps to interpret the experimental data, linking specific absorption bands to electronic excitations within the molecule. researchgate.net The HOMO-LUMO energy gap, determined from these calculations, is a critical parameter that influences the molecule's color and photochemical properties.

Theoretical NMR Chemical Shifts (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. liverpool.ac.uk

For this compound, GIAO calculations would provide theoretical chemical shift values for each unique proton and carbon atom. These calculated shifts are then compared to experimental values. A strong correlation between the theoretical and experimental data serves to confirm the proposed molecular structure. This comparative analysis is essential for the unambiguous assignment of NMR signals, especially in complex molecules.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are in high demand for applications in modern technologies like optical data storage and signal processing. scispace.comnih.gov Organic molecules, particularly those with electron donor and acceptor groups that facilitate intramolecular charge transfer, often exhibit strong NLO responses. nih.gov

First-Order Hyperpolarizability (β) Calculations

The first-order hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. nih.gov A large β value is a primary indicator of a material's potential for NLO applications. nih.gov DFT calculations have proven to be a reliable method for predicting the hyperpolarizability of organic molecules. nih.govmdpi.com

The calculation involves determining the components of the β tensor from the molecule's response to an applied electric field. The total (or static) first-order hyperpolarizability (βtot) is then calculated from these individual tensor components. The magnitude of β is highly sensitive to the molecular structure, particularly the presence of conjugated π-electron systems and functional groups that create a strong dipole moment. For this compound, the presence of the electron-withdrawing carboxylic acid groups and the polarizable bromine atom on the thiophene ring suggests it may possess notable NLO properties, which can be quantified through these theoretical calculations.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Based on a comprehensive review of available scientific literature, there is currently no specific research focused on the computational chemistry and theoretical modeling of the non-linear optical (NLO) properties of this compound. The relationship between its specific molecular structure and its NLO response has not been detailed in existing studies.

Therefore, it is not possible to provide an article with detailed research findings and data tables on the structure-property relationships for the NLO response of this particular compound as requested. Scientific investigation into this specific area appears to be a novel avenue for future research.

Advanced Research Applications and Prospects for 3 Bromothiophen 2,4 Dicarboxylic Acid

Strategic Building Block in Complex Molecular Architectures